Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate
Description
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate is a β-amino acid ester derivative featuring a benzyloxy-substituted phenyl group at the β-position of the propanoate backbone. Its structure combines an ethyl ester, a primary amino group, and a meta-benzyloxyphenyl moiety, making it a versatile intermediate in pharmaceutical synthesis. The benzyloxy group enhances lipophilicity, while the amino group enables participation in hydrogen bonding and further functionalization (e.g., amidation, protection/deprotection) . This compound is often utilized in the synthesis of bioactive molecules, including Toll-like receptor (TLR) antagonists and catecholamine analogs .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H21NO3/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11,17H,2,12-13,19H2,1H3 |
InChI Key |
TVWKLNXMDCBTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Key Synthetic Routes
Knoevenagel Condensation Followed by Reduction and Esterification
A widely reported approach for related compounds such as ethyl 3-(3-aminophenyl)propanoate involves:
- Step 1: Knoevenagel condensation of 3-(benzyloxy)benzaldehyde with Meldrum's acid or malonic acid derivatives to form an α,β-unsaturated intermediate.
- Step 2: Catalytic or chemical reduction of the intermediate double bond.
- Step 3: Reduction of the nitro group (if starting from a nitro precursor) to the amino group, often using stannous chloride in ethanol, which simultaneously esterifies the carboxylic acid to the ethyl ester.
This method benefits from a tandem reaction sequence that minimizes intermediate purification and increases overall yield. The use of stannous chloride in ethanol is particularly advantageous as it acts both as a reducing agent and a Lewis acid catalyst for esterification.
One-Pot Process Using Benzaldehyde, Malonic Acid, and Ammonium Acetate
An alternative industrially relevant method involves a one-pot reaction where:
- Benzaldehyde derivative (3-(benzyloxy)benzaldehyde) is reacted with malonic acid and ammonium acetate in a suitable solvent.
- The reaction proceeds through a Knoevenagel condensation and subsequent aminomalonate intermediate formation.
- Esterification is performed in the same pot by adding an esterifying reagent, such as ethanol with an acid catalyst.
This process is noted for its high selectivity, minimal impurities, and operational simplicity, making it practical for scale-up and industrial production.
Detailed Reaction Conditions and Parameters
Research Findings and Comparative Analysis
- The tandem Knoevenagel condensation and reduction approach provides a concise synthesis with fewer purification steps and good yields.
- The one-pot process reduces operational complexity and is favored for industrial applications due to safety, environmental, and economic benefits.
- Use of stannous chloride in ethanol is a key innovation enabling simultaneous reduction and esterification, enhancing efficiency.
- The benzyloxy substituent on the phenyl ring is stable under the reaction conditions used, allowing selective transformations on the propanoate backbone without deprotection or side reactions.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Tandem Knoevenagel + Reduction | Multi-step with intermediate isolation | High yield, selective, well-studied | Requires handling of toxic SnCl2 |
| One-Pot Process | All reactants combined in one vessel | High selectivity, fewer impurities, scalable | Requires optimization of reaction conditions |
| Aromatic Substitution | Prepares benzyloxy-substituted aldehyde | Enables introduction of benzyloxy group | Additional synthetic step if precursor unavailable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It is used as a building block in organic synthesis for preparing more complex molecules.
- Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: It is explored as a potential pharmaceutical intermediate for synthesizing drugs.
- Industry: It is utilized in developing new materials and chemical processes.
Chemical Reactions
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The compound can be reduced to form amines, using reducing agents such as lithium aluminum hydride () and sodium borohydride ().
- Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often involving reagents like sodium hydroxide () or potassium carbonate () in polar aprotic solvents.
Biological Activities
Research indicates that this compound oxalate exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. Studies have explored its anticancer potential, investigating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Efficacy Case Study: Testing against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.
Cancer Treatment Case Study: In a preclinical trial involving mice with induced tumors, treatment with the compound resulted in a notable decrease in tumor size compared to control groups. The study highlighted the compound's ability to target cancer cells selectively while sparing normal cells, indicating a favorable therapeutic profile.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences and similarities between Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate and related compounds:
Physicochemical and Pharmacological Properties
- Lipophilicity: The meta-benzyloxy group in the target compound increases logP compared to para-substituted analogs (e.g., Methyl 3-(4-(benzyloxy)phenyl)propanoate) due to reduced symmetry and increased steric demand .
- Solubility: Free amino groups (target compound) improve aqueous solubility compared to Boc-protected derivatives, which are more lipophilic .
- Biological Activity: The amino group in the target compound is critical for interactions with biological targets, such as TLR4, where it may act as a hydrogen bond donor . In contrast, oxo-containing analogs (e.g., Ethyl 3-oxo-2-phenylpropanoate derivatives) exhibit different binding profiles due to electron-withdrawing effects .
Biological Activity
Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethyl Ester Group : Contributes to lipophilicity and potential bioavailability.
- Amino Group : Implicated in various biological interactions, including enzyme inhibition.
- Benzyloxy Phenyl Moiety : Enhances the compound's ability to interact with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell metabolism and proliferation. Studies have indicated that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer drug .
While the exact mechanisms of action remain under investigation, several pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, thereby disrupting cancer cell growth and survival.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Signal Transduction Alteration : By affecting signal transduction pathways, the compound could lead to altered cellular functions that favor therapeutic outcomes .
Case Studies
- Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups .
- Anticancer Efficacy :
- In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2-[4-(benzyloxy)-phenyl]acetate | Similar amino and benzyloxy groups | Moderate antimicrobial activity |
| 4-Bromoaniline | Contains a bromine-substituted aniline | Limited anticancer properties |
| N-benzyl-4-bromoaniline | Benzyl group with a brominated aniline | Weak enzyme inhibition |
This compound exhibits unique properties due to its specific combination of functional groups, which may confer distinct biological properties compared to these similar compounds .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate, and which characterization techniques are essential for confirming its structure?
- Synthesis : The compound is typically synthesized via multi-step reactions involving: (i) Esterification of a propanoic acid derivative with ethanol under acidic conditions. (ii) Protection/deprotection strategies for the amino group (e.g., using Boc or benzyloxycarbonyl groups) to prevent side reactions. (iii) Coupling reactions to introduce the benzyloxy-substituted phenyl ring, often employing catalysts like DCC (dicyclohexylcarbodiimide) .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight and purity .
Q. How is the hydrochloride salt of this compound prepared, and what solvents are optimal for its synthesis?
- The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in polar aprotic solvents like ethanol or methanol under reflux. Solvent choice impacts crystallinity and yield; ethanol is preferred for its balance of solubility and ease of removal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?
- Key factors :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amino group protection .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances coupling reaction efficiency due to their inertness and ability to stabilize intermediates .
- Catalyst use : Palladium-based catalysts (e.g., Pd/C) improve hydrogenolysis efficiency during deprotection steps .
Q. What role do the benzyloxy and amino functional groups play in modulating the compound's reactivity and biological interactions?
- Benzyloxy group : Enhances lipophilicity, improving membrane permeability. It also serves as a protective group for phenolic hydroxyls, enabling selective deprotection for further functionalization .
- Amino group : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Protonation at physiological pH enhances solubility and interaction with negatively charged binding pockets .
- Example : Structural analogs lacking the benzyloxy group show reduced binding affinity to serotonin receptors, highlighting its role in target engagement .
Q. How can researchers resolve contradictions in biological assay data for this compound, such as varying IC₅₀ values across studies?
- Methodological considerations :
- Purity verification : Contaminants from incomplete synthesis (e.g., unreacted intermediates) can skew results. Re-analyzе via HPLC-MS is recommended .
- Assay conditions : Differences in buffer pH, temperature, or cell line viability (e.g., HEK-293 vs. HeLa) may explain variability. Standardize protocols using controls like known enzyme inhibitors .
- Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. positive/negative controls) to improve cross-study comparability .
Methodological Guidance
Q. What strategies are recommended for functionalizing this compound to explore structure-activity relationships (SAR)?
- Amino group modifications : Acylation with succinic anhydride or sulfonation introduces charged moieties to study solubility effects .
- Benzyloxy replacement : Substitute with methoxy or trifluoromethyl groups via catalytic hydrogenation to assess electronic effects on bioactivity .
- Stereochemical analysis : Use chiral HPLC to isolate enantiomers and evaluate their distinct pharmacological profiles .
Q. How does stereochemistry influence the compound's biological activity, and what techniques validate its configuration?
- Impact : The (R)-enantiomer often exhibits higher affinity for targets like G-protein-coupled receptors due to spatial compatibility with binding pockets .
- Validation : Polarimetry and X-ray crystallography provide definitive configuration assignments. Comparative CD (circular dichroism) spectra with known standards are also effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
